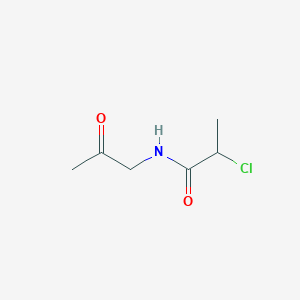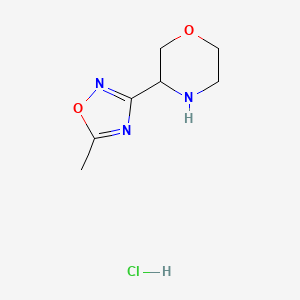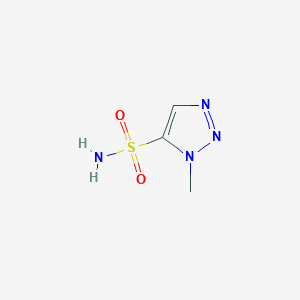
4-Chlor-2-methyl-6-(trifluormethyl)anilin-hydrochlorid
Übersicht
Beschreibung
The compound 2-Chloro-4-(trifluoromethyl)aniline is an organic building block . It has a linear formula of ClC6H3(CF3)NH2 .
Synthesis Analysis
A preparation method of 2,6-dichloro-4-trifluoromethyl-aniline has been described in a patent . The process uses p-Chlorobenzotrifluoride as the starting material and subjects it to halogenation reaction and ammoniation reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline can be represented by the SMILES string Nc1ccc(cc1Cl)C(F)(F)F .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride are not available, the compound 2-Chloro-4-(trifluoromethyl)aniline has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .Physical And Chemical Properties Analysis
The compound 2-Chloro-4-(trifluoromethyl)aniline has a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in “4-Chlor-2-methyl-6-(trifluormethyl)anilin-hydrochlorid” vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Arzneimitteln . Diese Gruppe trägt zu den pharmakologischen Aktivitäten dieser Verbindungen bei . Daher könnte “this compound” potenziell bei der Entwicklung neuer Arzneimittel eingesetzt werden.
Synthetischer Baustein
“this compound” kann als synthetischer Baustein in chemischen Reaktionen dienen . Dies bedeutet, dass es zur Konstruktion komplexerer Moleküle bei der Synthese neuer Verbindungen verwendet werden kann.
Synthese von 4-(Trialkylmethyl)anilinen
Diese Verbindung wurde bei der Synthese von 4-(Trialkylmethyl)anilinen verwendet . Dies ist eine Klasse organischer Verbindungen, die verschiedene Anwendungen in der chemischen Forschung und Industrie haben.
Synthese von 2-Amino-5-chlor-3-(trifluormethyl)benzolsulfanol
“this compound” wurde bei der Synthese von 2-Amino-5-chlor-3-(trifluormethyl)benzolsulfanol verwendet . Dies ist eine weitere organische Verbindung, die verschiedene Anwendungen in der chemischen Forschung haben kann.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to alterations in metabolic pathways .
Cellular Effects
The effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. This inhibition can result in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and toxicity. Long-term effects on cellular function have also been observed, with some studies reporting alterations in cell viability and function after prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry .
Metabolic Pathways
4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it has been found to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it can influence cellular processes such as energy production and protein synthesis .
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTTVXPHFLKWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)


![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)


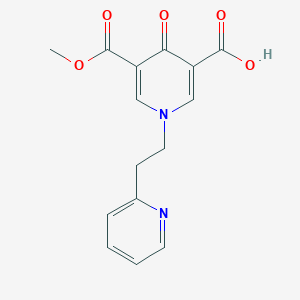
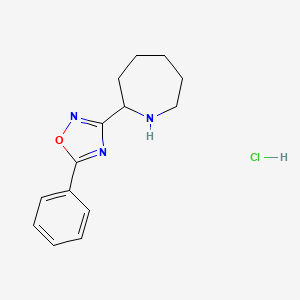

![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)

